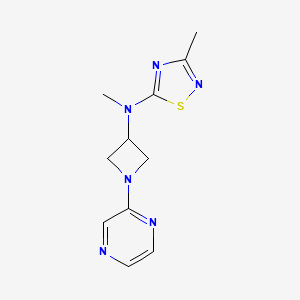

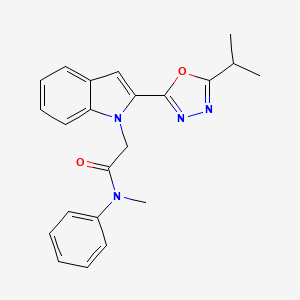

![molecular formula C12H9F3O2 B2925465 2,2-Difluoro-3-(4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2381248-00-4](/img/structure/B2925465.png)

2,2-Difluoro-3-(4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2,2-Difluoro-3-(4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid” is a chemical compound with the molecular weight of 242.2 . It is a type of fluoro-bicyclo[1.1.1]pentane .

Synthesis Analysis

The synthesis of this compound involves a practical scalable approach to fluoro-bicyclo[1.1.1]pentanes . The synthesis process involves a one-pot process through cyclopropanation to afford a 3-aryl bicyclo[1.1.0]butane, followed by reaction with difluorocarbene in the same reaction flask .Molecular Structure Analysis

The molecular structure of this compound includes a bicyclo[1.1.1]pentane skeleton . The bridge-fluorination of the compound significantly influences its acidity .Chemical Reactions Analysis

The chemical reactions involving this compound include decarboxylative functionalization . This is the first successful decarboxylative coupling of BCP-F2 building blocks reported via photoredox mechanism .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been studied . The bridge-fluorination of the compound significantly increased its acidity .科学研究应用

Medicinal Chemistry: Drug Design and Synthesis

The bicyclic structure of this compound is structurally similar to the phenyl ring, a common motif in drug molecules. Its incorporation into drug design can lead to compounds with enhanced pharmacokinetic properties . For instance, replacing the fluorophenyl ring in anti-inflammatory drugs with this bicyclic scaffold has shown promising results .

Material Science: Development of Fluorinated Materials

Fluorinated organic compounds are pivotal in creating materials with special properties, such as increased resistance to solvents and thermal stability. The difluoro and fluorophenyl groups in this compound could be exploited to develop new materials with unique characteristics .

Chemical Synthesis: Building Blocks for Organic Molecules

This compound can serve as a versatile building block for the synthesis of complex organic molecules. Its rigid structure can impart stability to the resulting molecules, making it a valuable addition to synthetic chemists’ toolkit .

Supramolecular Chemistry: Host-Guest Systems

The rigid and well-defined three-dimensional shape of this compound makes it a potential candidate for creating host-guest systems in supramolecular chemistry, which could be used for molecular recognition and catalysis .

Analytical Chemistry: Fluorine NMR Studies

Due to the presence of fluorine atoms, this compound can be used in fluorine NMR (nuclear magnetic resonance) studies to explore the electronic environment in fluorinated systems, which is beneficial for understanding the behavior of fluorinated drugs in biological systems .

Biochemistry: Enzyme Inhibition Studies

The structural similarity of this compound to phenyl rings, which are often found in bioactive molecules, makes it a potential candidate for studying enzyme inhibition. It could be used to design inhibitors that mimic the transition state or the substrate .

未来方向

作用机制

Mode of Action

It is known that fluoro-substituted bicyclo[111]pentanes (F-BCPs) have been incorporated into the structure of various drugs, replacing the phenyl ring . This suggests that the compound may interact with its targets in a similar manner to these drugs, potentially leading to changes in the target’s function or activity.

Biochemical Pathways

The use of f-bcps in drug design has been shown to improve the physicochemical properties of the resulting compounds . This suggests that the compound may influence biochemical pathways by modulating the activity of its targets, leading to downstream effects on cellular processes.

Pharmacokinetics

Increasing the fraction of sp3-hybridised carbon atoms in a drug molecule has been found to enhance its potency, selectivity, and pharmacokinetic profile . As such, the bicyclo[1.1.1]pentane (BCP) scaffold in this compound, which is rich in sp3-hybridised carbon atoms, may contribute to its bioavailability.

Result of Action

The use of f-bcps in drug design has been shown to improve the activity and physicochemical properties of the resulting compounds . This suggests that the compound may have beneficial effects at the molecular and cellular level.

属性

IUPAC Name |

2,2-difluoro-3-(4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3O2/c13-8-3-1-7(2-4-8)10-5-11(6-10,9(16)17)12(10,14)15/h1-4H,5-6H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJWRESOFSDEKGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(C2(F)F)C(=O)O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Difluoro-3-(4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

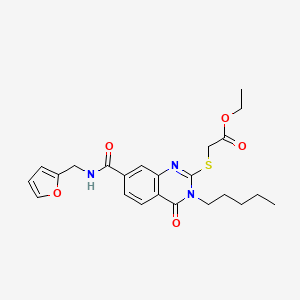

![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-[3-(dimethylamino)phenyl]methanone](/img/structure/B2925386.png)

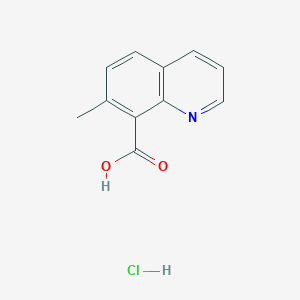

![tert-butyl rac-(1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate hydrochloride](/img/structure/B2925390.png)

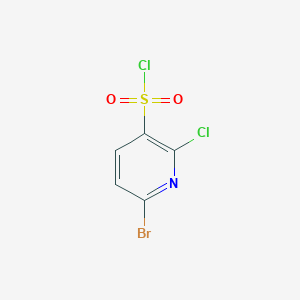

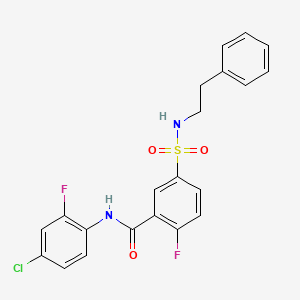

![4-(N,N-diethylsulfamoyl)-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2925391.png)

![(3Z)-3-{[(2,6-dichlorophenyl)methoxy]imino}-1-[(2,6-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B2925393.png)

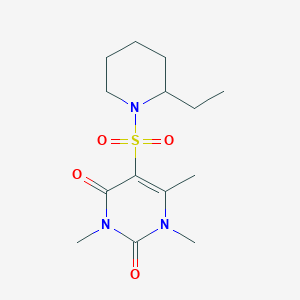

![5-oxo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2925398.png)

![(Z)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2925399.png)

![(2Z)-N-acetyl-6-methoxy-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2925401.png)